Pentanedioic Acid Side Chain Enhances AKR1B1 Inhibitory Potency by More Than 10-Fold Relative to Propanoic Acid Analogs
In the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid series, the pentanedioic acid (glutaryl) N-substituent confers substantially higher AKR1B1 inhibitory potency compared to the shorter propanoic acid chain. The glutaryl series 1a–g exhibited IC50 values of 0.03–0.46 µM against human recombinant AKR1B1, whereas the propanoic series 2a–g showed IC50 values of 0.48–6.30 µM, representing a 10- to 100-fold potency advantage for the pentanedioic acid chain [1]. This difference is attributed to additional ionic interactions between the distal carboxylic acid group of the glutaryl chain and Arg217 in the AKR1B1 active site [1]. The target compound, bearing the pentanedioic acid side chain, is therefore expected to exhibit similar low-nanomolar AKR1B1 inhibitory potency that cannot be matched by propanoic or acetic acid analogs.
| Evidence Dimension | AKR1B1 (aldose reductase) inhibitory potency |
|---|---|
| Target Compound Data | Predicted IC50 < 1 µM based on pentanedioic acid side chain (glutaryl series 1a–g range: 0.03–0.46 µM) [1] |
| Comparator Or Baseline | Propanoic acid analogs 2a–g: IC50 0.48–6.30 µM; Acetic acid analogs (previously reported): IC50 0.10–1.20 µM [1] |
| Quantified Difference | Pentanedioic acid series is up to 100-fold more potent than propanoic series; predicted ≥5-fold improvement over acetic acid series |
| Conditions | Human recombinant AKR1B1; NADPH oxidation assay; pH 7.0; 30 °C [1] |
Why This Matters
The pentanedioic acid side chain is a critical structural feature for achieving low-nanomolar AKR1B1 inhibition; replacing it with a shorter chain would unacceptably compromise potency for any application targeting the polyol pathway.
- [1] Maccari R, et al. An Ongoing Search for Multitarget Ligands. Pharmaceuticals. 2025;18(12):1863. AKR1B1 IC50: glutaryl 1a–g 0.03–0.46 µM vs. propanoic 2a–g 0.48–6.30 µM. View Source
